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molecular formula C5H8O<br>(H3C)2C=CHCHO<br>C5H8O B057294 3-Methyl-2-butenal CAS No. 107-86-8

3-Methyl-2-butenal

Cat. No. B057294
M. Wt: 84.12 g/mol
InChI Key: SEPQTYODOKLVSB-UHFFFAOYSA-N
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Patent
US04192820

Procedure details

0.5 part of tri-n-butylamine is added to 97 parts of 3-methyl-3-buten-1-al and the mixture is heated for 30 minutes at 75° C. at 1 bar pressure. It is then distilled for 10 minutes at 20 mm Hg to separate the mixture from the catalyst; the distillate thus obtained is then fractionally distilled at 100 mm Hg to give 3 parts of unconverted 3-methyl-3-buten-1-al and 93 parts (99% of theory) of 3-methyl-2-buten-1-al of boiling point 77° C. This corresponds to a conversion of 97 percent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CCCC)CCCC)CCC.[CH3:14][C:15](=[CH2:19])[CH2:16][CH:17]=[O:18]>>[CH3:19][C:15](=[CH2:14])[CH2:16][CH:17]=[O:18].[CH3:14][C:15]([CH3:19])=[CH:16][CH:17]=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC=O)=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
It is then distilled for 10 minutes at 20 mm Hg
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to separate the mixture from the catalyst
CUSTOM
Type
CUSTOM
Details
the distillate thus obtained
DISTILLATION
Type
DISTILLATION
Details
is then fractionally distilled at 100 mm Hg

Outcomes

Product
Name
Type
product
Smiles
CC(CC=O)=C
Name
Type
product
Smiles
CC(=CC=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04192820

Procedure details

0.5 part of tri-n-butylamine is added to 97 parts of 3-methyl-3-buten-1-al and the mixture is heated for 30 minutes at 75° C. at 1 bar pressure. It is then distilled for 10 minutes at 20 mm Hg to separate the mixture from the catalyst; the distillate thus obtained is then fractionally distilled at 100 mm Hg to give 3 parts of unconverted 3-methyl-3-buten-1-al and 93 parts (99% of theory) of 3-methyl-2-buten-1-al of boiling point 77° C. This corresponds to a conversion of 97 percent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CCCC)CCCC)CCC.[CH3:14][C:15](=[CH2:19])[CH2:16][CH:17]=[O:18]>>[CH3:19][C:15](=[CH2:14])[CH2:16][CH:17]=[O:18].[CH3:14][C:15]([CH3:19])=[CH:16][CH:17]=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC=O)=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
It is then distilled for 10 minutes at 20 mm Hg
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to separate the mixture from the catalyst
CUSTOM
Type
CUSTOM
Details
the distillate thus obtained
DISTILLATION
Type
DISTILLATION
Details
is then fractionally distilled at 100 mm Hg

Outcomes

Product
Name
Type
product
Smiles
CC(CC=O)=C
Name
Type
product
Smiles
CC(=CC=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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